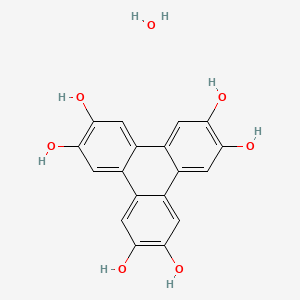
N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide
Vue d'ensemble
Description
N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide, also known as DB844, is a novel compound that has gained significant attention in the scientific community due to its potential as a broad-spectrum antiparasitic agent. DB844 belongs to the class of benzimidazole compounds and exhibits potent activity against a wide range of parasites, including Trypanosoma cruzi, Leishmania spp., and Plasmodium falciparum.
Mécanisme D'action
The exact mechanism of action of N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide is not fully understood. However, it is believed that the compound inhibits the activity of the parasite's tubulin, a protein involved in cell division and motility. This leads to the disruption of the parasite's microtubule network, ultimately resulting in its death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammalian cells and exhibits favorable pharmacokinetic properties. In addition, the compound has been shown to possess anti-inflammatory properties and may have potential as a therapeutic agent for other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide is its broad-spectrum activity against various parasitic diseases. Additionally, the compound exhibits minimal toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential drug interactions or side effects. Finally, the efficacy of this compound in vivo needs to be evaluated in animal models to determine its potential as a therapeutic agent for parasitic diseases.
Applications De Recherche Scientifique
N'-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-N,N-dimethylsulfamide has been extensively studied for its potential as a therapeutic agent for various parasitic diseases. In vitro studies have shown that this compound exhibits potent activity against Trypanosoma cruzi, the causative agent of Chagas disease, as well as Leishmania spp., the causative agents of leishmaniasis. Furthermore, this compound has also been shown to be effective against Plasmodium falciparum, the causative agent of malaria.
Propriétés
IUPAC Name |
4-(dimethylsulfamoylamino)-5,6-dimethyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-9(2)18-8-15-14-12(18)7-10(3)11(4)13(14)16-21(19,20)17(5)6/h7-9,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMMVZAUUIFQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)N(C)C)N=CN2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301136837 | |
| Record name | N′-[5,6-Dimethyl-1-(1-methylethyl)-1H-benzimidazol-4-yl]-N,N-dimethylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865660-70-4 | |
| Record name | N′-[5,6-Dimethyl-1-(1-methylethyl)-1H-benzimidazol-4-yl]-N,N-dimethylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865660-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N′-[5,6-Dimethyl-1-(1-methylethyl)-1H-benzimidazol-4-yl]-N,N-dimethylsulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301136837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-thiophenesulfonamide](/img/structure/B3159962.png)
![5-{[(4-methylbenzoyl)oxy]methyl}-4-oxo-4H-pyran-2-yl 4-methylbenzenecarboxylate](/img/structure/B3159969.png)


![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)
![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)
![Methyl 3-amino-2-{[4-(2,6-dimethylphenyl)piperazino]methyl}benzenecarboxylate](/img/structure/B3160017.png)
![methyl 3-{[(4-methylbenzoyl)amino]methyl}-1H-indole-2-carboxylate](/img/structure/B3160024.png)
![Methyl 2-[[3-(dimethylaminomethylidenecarbamoyl)piperidin-1-yl]methyl]-3-nitrobenzoate](/img/structure/B3160026.png)




